

Computational Modeling of 2-Benzylaniline Interactions: A Comparative Guide for Drug Discovery

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Compound of Interest

Compound Name: 2-Benzylaniline

Cat. No.: B1266149

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational modeling and experimentally determined interactions of **2-benzylaniline** and its derivatives with various biological targets. The data presented herein is compiled from recent studies and aims to facilitate the strategic design of novel therapeutics.

The **2-benzylaniline** scaffold is a versatile pharmacophore that has been explored for its potential to interact with a diverse range of biological targets, implicated in conditions from neurodegenerative diseases to bacterial infections. Computational modeling, particularly molecular docking, has been a cornerstone in elucidating the potential binding modes of these compounds, guiding synthetic efforts towards more potent and selective agents. This guide summarizes the quantitative data, details the experimental and computational methodologies, and visualizes key concepts to provide a comprehensive overview of the current landscape.

Comparative Analysis of Biological Target Interactions

The inhibitory or activating potency of **2-benzylaniline** derivatives varies significantly depending on the biological target and the specific substitutions on the scaffold. The following tables summarize the quantitative data from various studies.

Table 1: Cholinesterase and β -Secretase Inhibition for Alzheimer's Disease

Derivatives of **2-benzylaniline** linked to a phthalimide moiety have been investigated as multi-target-directed ligands for Alzheimer's disease, focusing on the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β -secretase (BACE-1).

Compound Derivative	Target Enzyme	IC50 (μ M)	Source
Compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione)	eeAChE	3.33	[1]
hBACE-1	43.7% inhibition at 50 μ M	[1]	
Compound 5 (2-methoxy substituted benzylamine with shorter linker)	eqBuChE	7.86	[1]
Lead Compound III (phthalimide linked to benzylamine)	human AChE	0.268	[1]

*eeAChE: Acetylcholinesterase from Electrophorus electricus; eqBuChE: Butyrylcholinesterase from equine serum; hBACE-1: human β -secretase.

Table 2: Aldehyde Dehydrogenase 2 (ALDH2) Activation for Ischemic Stroke

N-benzylaniline derivatives have been identified as novel allosteric activators of ALDH2, an enzyme critical in protecting against oxidative stress.

Compound Derivative	Target	EC50 (μM)	Maximum Activation Fold (relative to Alda-1)	Source
Compound D10	ALDH2	16.8	1.18	[2]
Compound C6	ALDH2	-	Good in vitro and in vivo activity	[3]

Table 3: Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition for Antibacterial Activity

N-benzylaniline derivatives have shown promise as inhibitors of FabI, a key enzyme in bacterial fatty acid synthesis, particularly against Gram-positive bacteria.

Compound Derivative	Bacterial Strain	MIC (mg/L)	Target Enzyme	IC50 (μM)	Source
Compound 4k	S. aureus	0.5	saFabI	~4	[4][5]
MRSA	0.5	[4]			
19 Clinical MRSA strains	≤ 1	[4]			
Various N-benzylanilines (e.g., 4b, 4d, 4g, 4j, 4o, 4p)	Gram-positive bacteria	≤ 2	saFabI	Better than corresponding Schiff bases	[4]

*MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; saFabI: S. aureus FabI.

Table 4: Botulinum Neurotoxin A Light Chain (BoNT/A LC) Inhibition

Aniline-based hydroxamates, which share structural similarities with **2-benzylaniline** derivatives, have demonstrated superior inhibitory potency against the BoNT/A light chain compared to their benzylamine-based counterparts.

Compound Derivative	Target	IC50 (μM)	Source
Unsubstituted aniline 18	BoNT/A LC	0.8	[6]
Compound 23 (ortho-phenol substituted aniline)	BoNT/A LC	0.3	[6]
Unsubstituted benzylamine 7	BoNT/A LC	4.0	[6]

Detailed Experimental and Computational Protocols Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

- Reagents and Materials: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCl) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (from *Electrophorus electricus*) or butyrylcholinesterase (from equine serum), phosphate buffer (pH 8.0).
- Procedure:
 - A solution of the enzyme in phosphate buffer is prepared.
 - The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

- The reaction is initiated by the addition of the substrate (ATCI or BTCl) and DTNB.
- The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
- The absorbance of the solution is monitored spectrophotometrically at 412 nm over time.
- The rate of reaction is calculated from the change in absorbance.
- The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
- IC50 values are calculated from the dose-response curves.[\[7\]](#)

ALDH2 Activation Assay

The activity of ALDH2 is typically measured by monitoring the reduction of NAD⁺ to NADH.

- Reagents and Materials: Recombinant human ALDH2, NAD⁺, aldehyde substrate (e.g., propionaldehyde), Tris-HCl buffer (pH 7.5), test compounds.
- Procedure:
 - The reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, NAD⁺, and the test compound at various concentrations.
 - The mixture is pre-incubated for a defined period.
 - The reaction is initiated by the addition of the aldehyde substrate.
 - The production of NADH is monitored by measuring the increase in fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm over time.
 - The initial reaction rates are calculated.
 - The activation fold is determined by dividing the rate in the presence of the compound by the rate of the vehicle control.
 - EC50 values are determined from the dose-response curves.[\[2\]](#)

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

- Materials: 96-well microtiter plates, cation-adjusted Mueller Hinton broth (MHB), bacterial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL), test compounds.
- Procedure:
 - The test compounds are serially diluted in MHB in the wells of a microtiter plate.
 - Each well is inoculated with the standardized bacterial suspension.
 - Positive (bacteria and broth) and negative (broth only) controls are included.
 - The plates are incubated at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[8\]](#)

Molecular Docking Protocol

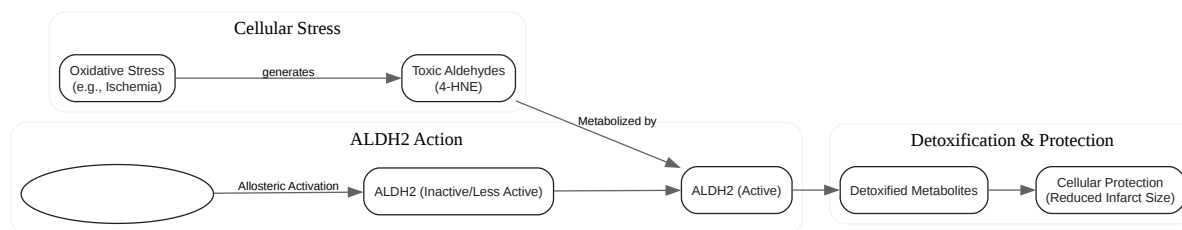
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.

- Protein Preparation:
 - The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are typically removed.
 - Polar hydrogens are added, and charges are assigned to the protein atoms.
 - The protein structure is energy minimized to relieve any steric clashes.

- Ligand Preparation:
 - The 2D structure of the **2-benzylaniline** derivative is converted to a 3D structure.
 - The ligand's geometry is optimized using a suitable force field.
 - Charges are assigned to the ligand atoms.
- Docking Simulation:
 - A grid box is defined around the active site of the protein.
 - A docking algorithm (e.g., AutoDock, GOLD, Glide) is used to explore different conformations and orientations of the ligand within the active site.
 - A scoring function is used to estimate the binding affinity for each pose.
- Analysis:
 - The docked poses are ranked based on their scores.
 - The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π - π stacking) between the ligand and the protein residues.^{[7][9]}

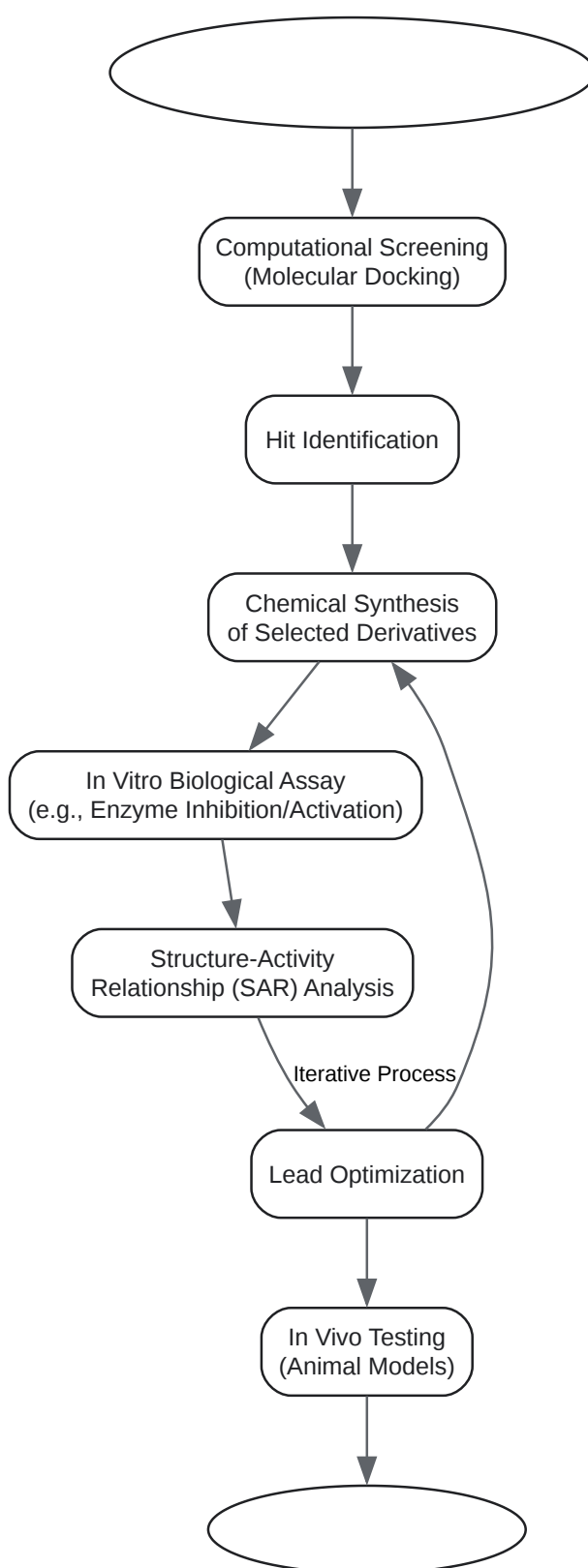
Visualizations: Pathways, Workflows, and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the research into **2-benzylaniline** derivatives.



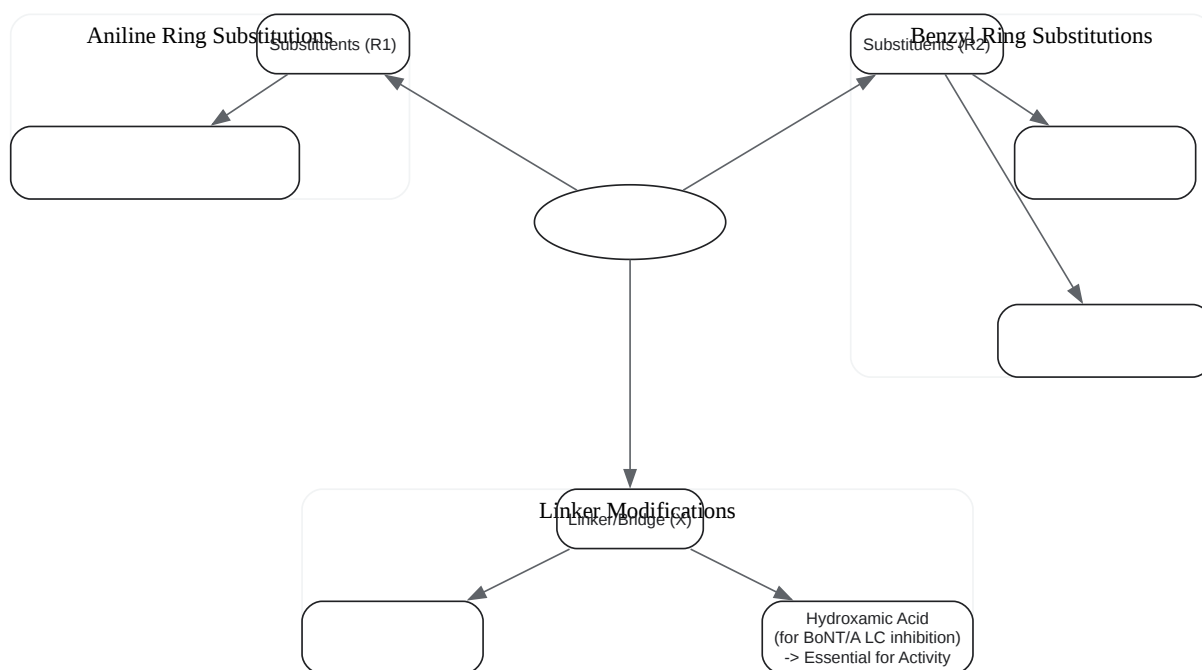
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Caption: ALDH2 activation by **2-benzylaniline** derivatives.



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Caption: Drug discovery workflow for **2-benzylaniline** derivatives.



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Caption: Structure-activity relationships of **2-benzylaniline** derivatives.

Conclusion

The **2-benzylaniline** scaffold serves as a valuable starting point for the development of modulators for a variety of biological targets. Computational modeling has proven to be an effective tool in predicting and rationalizing the interactions of these compounds, thereby accelerating the drug discovery process. The data and protocols presented in this guide highlight the importance of specific structural modifications in achieving desired biological activity and selectivity. Future research will likely focus on further optimizing the

pharmacokinetic and pharmacodynamic properties of these promising derivatives to translate their in vitro and in silico success into clinically viable therapeutics.

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